molecular formula C11H10ClNO2 B11880657 Methyl 1-chloro-2-methylindolizine-3-carboxylate

Methyl 1-chloro-2-methylindolizine-3-carboxylate

Cat. No.: B11880657
M. Wt: 223.65 g/mol
InChI Key: CGGKKQCJLCNNPX-UHFFFAOYSA-N
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Description

Methyl 1-chloro-2-methylindolizine-3-carboxylate is a compound belonging to the indolizine family, which is a class of heterocyclic compounds Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-chloro-2-methylindolizine-3-carboxylate typically involves the reaction of 2-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a palladium-catalyzed intramolecular oxidative coupling reaction to form the indolizine ring . The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-2-methylindolizine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dechlorinated or demethylated products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of indolizine oxides.

    Reduction: Formation of dechlorinated or demethylated indolizines.

    Substitution: Formation of substituted indolizines with various functional groups.

Scientific Research Applications

Methyl 1-chloro-2-methylindolizine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1-chloro-2-methylindolizine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups enhance its binding affinity and selectivity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-chloroindolizine-3-carboxylate
  • Methyl 2-methylindolizine-3-carboxylate
  • Methyl 1-chloro-2-ethylindolizine-3-carboxylate

Uniqueness

Methyl 1-chloro-2-methylindolizine-3-carboxylate is unique due to the presence of both chloro and methyl groups, which enhance its reactivity and potential applications. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

methyl 1-chloro-2-methylindolizine-3-carboxylate

InChI

InChI=1S/C11H10ClNO2/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2/h3-6H,1-2H3

InChI Key

CGGKKQCJLCNNPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1Cl)C(=O)OC

Origin of Product

United States

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